![molecular formula C19H22N2O5S2 B2635464 2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 922910-25-6](/img/structure/B2635464.png)

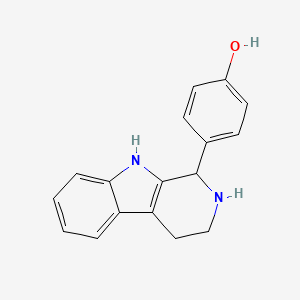

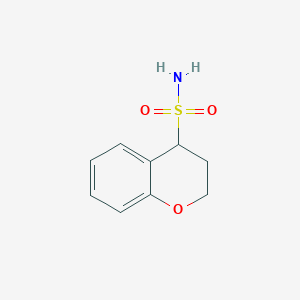

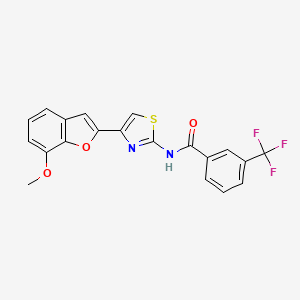

2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a heterocyclic compound with the molecular formula C18H20N2O5S2 . It is also known by other synonyms such as 933238-92-7, 2-[3-(4-methoxybenzenesulfonyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide .

Molecular Structure Analysis

The compound has a molecular weight of 408.5 g/mol . The InChI string representation of the molecule is InChI=1S/C18H20N2O5S2/c1-25-11-5-7-12 (8-6-11)27 (23,24)10-9-15 (21)20-18-16 (17 (19)22)13-3-2-4-14 (13)26-18/h5-8H,2-4,9-10H2,1H3, (H2,19,22) (H,20,21) . The Canonical SMILES representation is COC1=CC=C (C=C1)S (=O) (=O)CCC (=O)NC2=C (C3=C (S2)CCC3)C (=O)N .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 408.5 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 7 . The exact mass and monoisotopic mass of the compound is 408.08136409 g/mol . The topological polar surface area is 152 Ų . The compound has a heavy atom count of 27 .

Applications De Recherche Scientifique

Cell Adhesion Inhibition : A study found that certain benzo[b]thiophene derivatives, such as PD 144795, can inhibit the expression of cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1. These molecules are crucial in the adherence of neutrophils to activated endothelial cells, suggesting potential anti-inflammatory applications of these compounds (Boschelli et al., 1995).

Heterocyclic Synthesis : Benzo[b]thiophen-2-yl-hydrazonoesters have been synthesized using derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. These compounds have shown potential in creating a range of heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidines, suggesting a broad range of chemical applications (Mohareb et al., 2004).

Intramolecular Cyclization : Research on 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives has led to the synthesis of compounds through the action of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. These synthesized acids undergo cyclization, forming compounds with potential for further chemical applications (Shipilovskikh et al., 2009).

Antimicrobial Activities : Research has demonstrated that certain tetrahydrobenzo[b]thiophene derivatives have significant antimicrobial activities against various bacterial and fungal strains. This suggests potential pharmaceutical applications for these compounds in treating infections (Babu et al., 2013).

Heterocyclic Derivatives Synthesis : Another study focused on synthesizing heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties. These synthesized compounds have potential applications in various chemical and pharmaceutical contexts (Vasylyev et al., 1999).

Antioxidant and Antimicrobial Properties : Certain thiophene derivatives, synthesized using a simple procedure, have shown notable antioxidant and antimicrobial properties. This indicates their potential in pharmaceutical applications for treating infections and diseases related to oxidative stress (Raghavendra et al., 2016).

Orientations Futures

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Propriétés

IUPAC Name |

2-[3-(4-methoxyphenyl)sulfonylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S2/c1-26-12-6-8-13(9-7-12)28(24,25)11-10-16(22)21-19-17(18(20)23)14-4-2-3-5-15(14)27-19/h6-9H,2-5,10-11H2,1H3,(H2,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKDXHXMFHTRSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-3-{8-methylimidazo[1,2-a]pyridin-3-yl}-N-propylprop-2-enamide](/img/structure/B2635383.png)

![N-(3,4-dimethoxyphenyl)-N'-(5-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2635392.png)

![N-(4-methoxybenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2635396.png)

![1-(3-fluorophenyl)-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2635402.png)